![molecular formula C12H11N3O2 B1658886 (5R)-5-(1H-Indole-3-ylmethyl)hydantoin CAS No. 62498-87-7](/img/structure/B1658886.png)
(5R)-5-(1H-Indole-3-ylmethyl)hydantoin
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound like “(5R)-5-(1H-Indole-3-ylmethyl)hydantoin” can be determined using various techniques such as mass spectrometry, Nuclear Magnetic Resonance (NMR), and elemental analysis . Unfortunately, specific details about the molecular structure of this compound are not available in the search results.Scientific Research Applications
Synthesis and Chemical Applications :
- A cascade approach to synthesize the 5-(indol-3-yl)hydantoin framework, involving the reaction of indole with glyoxylic acid/pyruvic acid, has been developed. This method was successfully applied in the synthesis of (±)-oxoaplysinopsin B, an alkaloid, demonstrating its importance in organic chemistry and drug synthesis (Sathieshkumar et al., 2021).
Biological and Pharmacological Research :
- Studies on hydantoinase, an enzyme involved in the two-step enzymatic production of optically active amino acids, show its substrate- and stereospecificity. D, L-5-indolylmethylhydantoin has been noted as an effective inductor for this enzyme, highlighting its role in enzymology and potential pharmaceutical applications (Syldatk et al., 2005).
- Indole-hydantoin derivatives have been studied for their anti-inflammatory activity, where specific derivatives like IH-1 have shown potential as anti-inflammatory drugs by inhibiting key inflammatory responses in cells (Lin et al., 2021)
Neuroscience and Neuropharmacology :
- Research on 3-(piperazinylmethyl) indole derivatives as 5-hydroxytryptamine-6 receptor (5-HT6R) antagonists has shown the potential of these compounds in the treatment of cognitive disorders, such as Alzheimer's disease. These findings suggest the significance of (5R)-5-(1H-Indole-3-ylmethyl)hydantoin derivatives in neuroscience research (Nirogi et al., 2017).
Antiviral and Antitumoral Activities :
- Studies on hydantoin derivatives of L- and D-amino acids indicate their potential in antiviral and antitumoral activities. Specific hydantoin derivatives have shown selective inhibitory effects against viruses and cancer cell lines, suggesting their use in developing new therapeutic agents (Rajić et al., 2006).
Agricultural Applications :
- Hydantoins and their derivatives have been examined for their pesticidal activities. The synthesis of 5-substituted hydantoins and their analogs has demonstrated potential in developing new pesticides (Marton et al., 1993).
properties
IUPAC Name |
(5R)-5-(1H-indol-3-ylmethyl)imidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUREKIGAKIKIL-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H]3C(=O)NC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364935 | |
Record name | AC1LVZSV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62498-87-7 | |
Record name | AC1LVZSV | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80364935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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